
3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BDP belongs to the class of piperazine derivatives and is a potent inhibitor of the dopamine transporter.
Scientific Research Applications
Anticonvulsant Applications
Research has shown that derivatives of pyrrolidine-2,5-dione, which share structural similarities with 3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione, possess anticonvulsant properties. These compounds have been evaluated for their effectiveness in treating seizures through various models, including the maximum electroshock (MES) seizure and pentylenetetrazole (PTZ) seizure threshold tests. Notably, compounds exhibiting an aromatic ring at position-3 of the pyrrolidine-2,5-dione core showed promising anticonvulsant activity, with specific derivatives demonstrating strong efficacy and low toxicity, making them potential candidates for further antiepileptic drug development (Obniska et al., 2005).
Serotonin Receptor Affinity and Serotonin Transporter Inhibition
A series of novel derivatives related to 3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione were synthesized and evaluated for their affinity towards 5-HT1A/D2 receptors and their ability to inhibit serotonin reuptake. These studies are crucial for developing new therapeutic agents for psychiatric disorders. Certain compounds from these series demonstrated high affinity for the 5-HT1A receptor and showed promise as mixed receptor profile agents with potential applications in treating disorders such as depression and anxiety (Wróbel et al., 2020).
Organic Chemistry and Materials Science Applications
The versatility of pyrrolidine-2,5-dione derivatives extends beyond pharmacological applications, with research exploring their use in organic chemistry and materials science. These compounds serve as valuable intermediates for synthesizing structurally diverse molecules, including those with potential applications in organic electronics and luminescent materials. Studies have shown that derivatives of pyrrolidine-2,5-dione can be used to create functionalized materials with desirable photophysical properties, indicating their utility in developing new materials for organic light-emitting diodes (OLEDs) and other electronic applications (Dzvinchuk et al., 2009).
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-24(2)19-8-10-20(11-9-19)27-22(28)16-21(23(27)29)26-14-12-25(13-15-26)17-18-6-4-3-5-7-18/h3-11,21H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOWCPFGSZGHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)
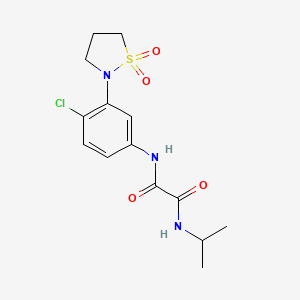
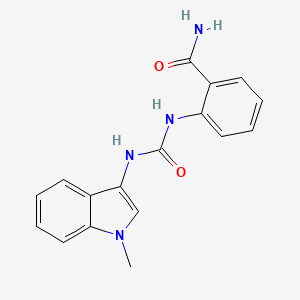

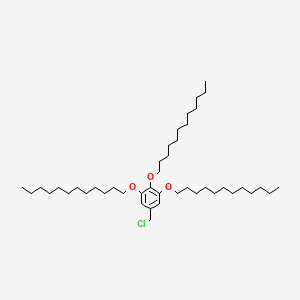
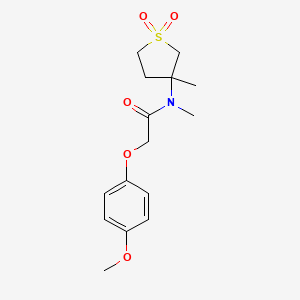
![1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2994888.png)
![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)
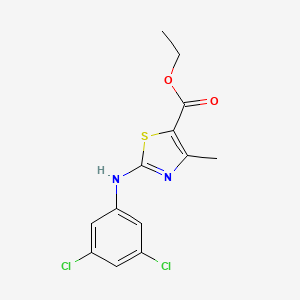
![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)
![1-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2994894.png)
![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2994896.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994898.png)